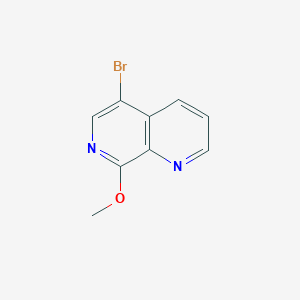

5-Bromo-8-methoxy-1,7-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-methoxy-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKRAZSBXOSEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447965-76-5 | |

| Record name | 5-bromo-8-methoxy-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-methoxy-1,7-naphthyridine

This technical guide provides a comprehensive overview of 5-Bromo-8-methoxy-1,7-naphthyridine, a heterocyclic compound of interest in the fields of medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, potential biological significance, and relevant experimental context.

Core Chemical Properties

This compound is a substituted naphthyridine, a class of compounds known for a wide range of biological activities. The core structure consists of two fused pyridine rings.

| Property | Value | Source |

| CAS Number | 1447965-76-5 | N/A |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.072 g/mol | [1] |

| Canonical SMILES | COC1=NC=C(C2=C1N=CC=C2)Br | [1] |

| InChI Key | GJKRAZSBXOSEDJ-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |

Synthesis and Manufacturing

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway. Note: This is a generalized representation and has not been experimentally validated for this specific compound.

References

Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide

Disclaimer: This document provides a comprehensive, albeit hypothetical, guide to the structure elucidation of 5-Bromo-8-methoxy-1,7-naphthyridine. As of the latest literature search, detailed experimental spectroscopic and synthetic data for this specific compound are not publicly available. Therefore, the data presented herein is based on established principles of organic chemistry, spectroscopic theory, and predicted values. This guide is intended for research and drug development professionals as an illustrative framework for the analysis of this and similar heterocyclic compounds.

Introduction

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The targeted introduction of substituents, such as a bromine atom and a methoxy group, can modulate the physicochemical and pharmacological properties of the parent molecule. This guide outlines the analytical workflow for the comprehensive structure elucidation of this compound, from a plausible synthetic route to its detailed spectroscopic characterization.

Proposed Synthesis

A plausible synthetic route for this compound could involve a multi-step process starting from a substituted pyridine derivative. A common strategy for constructing the naphthyridine skeleton is the Friedländer annulation or similar condensation reactions. A hypothetical synthetic pathway is depicted below.

Figure 1: A plausible synthetic workflow for this compound.

Spectroscopic Data and Analysis

The structural confirmation of the target compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on analyses of similar structures and established substituent effects.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.90 | d | ~2.0 | 1H | H-2 |

| ~8.20 | d | ~2.0 | 1H | H-4 |

| ~7.85 | s | - | 1H | H-6 |

| ~4.10 | s | - | 3H | -OCH₃ |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-8 |

| ~155.0 | C-5a |

| ~150.0 | C-2 |

| ~138.0 | C-4 |

| ~125.0 | C-4a |

| ~120.0 | C-6 |

| ~118.0 | C-5 |

| ~115.0 | C-8a |

| ~54.0 | -OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Data

| Ion/Adduct | Calculated m/z |

| [M+H]⁺ | 238.9815 |

| [M+Na]⁺ | 260.9634 |

| [M-H]⁻ | 236.9669 |

Data sourced from PubChem predictions and is based on the molecular formula C₉H₇BrN₂O.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |

| ~1250-1000 | Strong | C-O stretch (aryl ether) |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~700-550 | Medium | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

General Synthetic Procedure (Hypothetical)

To a solution of 5-Bromo-8-hydroxy-1,7-naphthyridine in an appropriate solvent (e.g., DMF or acetone), a suitable base (e.g., K₂CO₃ or NaH) is added, and the mixture is stirred at room temperature for 30 minutes. Methyl iodide is then added, and the reaction mixture is heated to 60 °C for 4-6 hours. After completion (monitored by TLC), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra (HRMS) would be obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer. Samples are prepared by dissolving in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion.

Infrared Spectroscopy

The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.

Structure Elucidation Workflow

The logical process for confirming the structure of this compound is outlined below.

References

5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Overview

CAS Number: 1447965-76-5

For the attention of: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physicochemical properties for 5-Bromo-8-methoxy-1,7-naphthyridine is presented in the table below. This information is primarily derived from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 1447965-76-5 | Fluorochem, PubChem[1] |

| Molecular Formula | C₉H₇BrN₂O | PubChem[2] |

| Molecular Weight | 239.07 g/mol | CymitQuimica[1] |

| Purity | Typically ≥97% | CymitQuimica[1] |

| InChI Key | GJKRAZSBXOSEDJ-UHFFFAOYSA-N | PubChem[2] |

| SMILES | COC1=NC=C(C2=C1N=CC=C2)Br | PubChem[2] |

Synthesis of Naphthyridine Derivatives: A General Perspective

While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, the synthesis of naphthyridine cores is well-established. Common synthetic strategies include the Skraup and Friedländer reactions, which involve the condensation of aminopyridines with carbonyl compounds.

Below is a generalized workflow for the synthesis of a substituted naphthyridine, based on common organic chemistry principles. It is important to note that this is a representative workflow and not a validated protocol for the synthesis of this compound.

Caption: Generalized synthetic workflow for a substituted naphthyridine.

Biological Activity of the Naphthyridine Scaffold

The naphthyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, biologically active compounds.[3] Derivatives of the various naphthyridine isomers have demonstrated a wide array of pharmacological activities, including:

-

Anticancer: Some naphthyridine derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[4]

-

Antibacterial: The quinolone class of antibiotics, which includes nalidixic acid, features a naphthyridine-like core and functions by inhibiting bacterial DNA gyrase.

-

Anti-inflammatory: Certain naphthyridine compounds have shown potential as anti-inflammatory agents.[3]

-

Antiviral and Antimalarial: The versatile naphthyridine structure has been explored for the development of antiviral and antimalarial drugs.[3]

A simplified representation of the diverse biological targets of the naphthyridine scaffold is shown below.

Caption: Diverse biological activities of the naphthyridine scaffold.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure and CAS number. However, there is a significant lack of publicly available data regarding its specific synthesis, experimental properties, and biological activity. The broader family of naphthyridines is of great interest to the medicinal chemistry community due to its proven track record as a versatile scaffold for drug discovery.

Future research on this compound would require:

-

Development and publication of a robust synthetic protocol. This would enable the production of the compound in sufficient quantities for further study.

-

Thorough characterization of its physicochemical properties. This includes experimental determination of melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

-

Comprehensive biological screening. A battery of in vitro assays would be necessary to determine if this specific substitution pattern on the 1,7-naphthyridine core confers any interesting pharmacological properties.

Without such dedicated research, the potential applications of this compound remain speculative and based solely on the general activities of the parent scaffold.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PubChemLite - this compound (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct biological activity data for 5-Bromo-8-methoxy-1,7-naphthyridine is not currently available in the public domain, the core 1,7-naphthyridine scaffold represents a promising framework in medicinal chemistry. This technical guide provides an in-depth analysis of the known biological activities associated with 1,7-naphthyridine derivatives, focusing on their potential as kinase inhibitors. This document summarizes quantitative data for representative compounds, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The 1,7-Naphthyridine Core

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this bicyclic structure gives rise to several isomers, each with distinct chemical and biological properties. The 1,7-naphthyridine isomer has emerged as a privileged scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid, planar structure of the 1,7-naphthyridine core provides an excellent foundation for the design of molecules that can fit into the ATP-binding pocket of various kinases with high affinity and selectivity.

This guide will explore the documented biological activities of 1,7-naphthyridine derivatives, with a focus on their inhibitory effects on key kinases such as Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) and p38 Mitogen-Activated Protein (MAP) Kinase.

Biological Activities of 1,7-Naphthyridine Derivatives

Research into the pharmacological effects of 1,7-naphthyridine derivatives has revealed a range of biological activities, with the most significant being in the area of kinase inhibition.

Kinase Inhibition

The 1,7-naphthyridine scaffold has been successfully employed in the development of potent and selective inhibitors for several important kinase targets.

-

PIP4K2A Inhibition: A notable area of investigation for 1,7-naphthyridine derivatives is the inhibition of PIP4K2A, a lipid kinase involved in the regulation of phosphoinositide signaling pathways. Dysregulation of PIP4K2A has been linked to cancer cell proliferation and survival. Several 1,7-naphthyridine-based compounds have been identified as potent PIP4K2A inhibitors.

-

p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses. Inhibitors of p38 have therapeutic potential for a variety of inflammatory diseases. 1,7-Naphthyridine derivatives have been explored as inhibitors of p38 MAP kinase, demonstrating the versatility of this scaffold in targeting different kinase families.

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and proliferation of various tumors. The 1,7-naphthyridine core has been utilized in the design of FGFR inhibitors.

Other Reported Activities

Beyond kinase inhibition, derivatives of the broader naphthyridine family have been associated with a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. While less specific to the 1,7-isomer, this highlights the general potential of the naphthyridine framework in drug discovery.

Quantitative Data on 1,7-Naphthyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 1,7-naphthyridine-based PIP4K2A inhibitors.

| Compound ID | Structure | PIP4K2A IC50 (nM) |

| BAY-091 | 3-cyano-8-(4-hydroxyphenyl)-1,7-naphthyridine | 1.3 |

| BAY-297 | 3-cyano-8-(4-methoxyphenyl)-1,7-naphthyridine | 13 |

| Compound 1 | 3-cyano-8-phenyl-1,7-naphthyridine | 210 |

| Compound 2 | 3-cyano-8-(3-fluorophenyl)-1,7-naphthyridine | 110 |

| Compound 3 | 3-cyano-8-(4-fluorophenyl)-1,7-naphthyridine | 95 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are generalized protocols for key experiments relevant to the study of 1,7-naphthyridine derivatives.

Representative Synthesis of a Substituted 1,7-Naphthyridine

While a specific protocol for this compound is not documented, a general synthetic approach to substituted 1,7-naphthyridines often involves the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. A common method is the Friedländer annulation.

General Friedländer Synthesis of a 1,7-Naphthyridine Derivative:

-

Starting Materials: A substituted 2-amino-3-formylpyridine and a ketone with an α-methylene group.

-

Reaction Conditions: The reactants are typically heated in the presence of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid catalyst in a suitable solvent (e.g., ethanol, acetic acid).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (e.g., a 1,7-naphthyridine derivative)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, peptide substrate, and assay buffer to the wells of the microplate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which can be an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological evaluation of 1,7-naphthyridine derivatives.

Caption: A generalized workflow for the discovery and development of 1,7-naphthyridine-based inhibitors.

Caption: The p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine derivatives.

Conclusion and Future Directions

The 1,7-naphthyridine scaffold is a versatile and valuable core for the development of novel therapeutic agents, particularly kinase inhibitors. While specific biological data for this compound remains to be elucidated, the broader class of 1,7-naphthyridine derivatives has demonstrated significant potential, especially in targeting kinases like PIP4K2A and p38 MAP kinase.

Future research efforts should focus on the synthesis and biological evaluation of a diverse library of this compound analogs to explore their structure-activity relationships. Comprehensive screening against a panel of kinases and cancer cell lines will be instrumental in identifying the therapeutic potential of this specific substitution pattern on the 1,7-naphthyridine core. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such endeavors.

The Pivotal Role of Bromo and Methoxy Groups in Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of bromo- and methoxy-substituted naphthyridine derivatives, providing a critical resource for researchers in medicinal chemistry and drug discovery.

Introduction

Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry due to their wide-ranging biological activities.[1][2] Their structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological profiles. Among the various substituents explored, bromo and methoxy groups have proven to be particularly influential in modulating the physicochemical properties and biological efficacy of naphthyridine derivatives. This technical guide provides a comprehensive overview of the role of these two functional groups, with a focus on their impact on anticancer and receptor-modulating activities. We will delve into their synthesis, present quantitative structure-activity relationship (QSAR) data, and provide detailed experimental protocols for their evaluation, offering a valuable resource for scientists engaged in the development of novel naphthyridine-based therapeutics.

Physicochemical Properties and Their Influence on Biological Activity

The introduction of bromo and methoxy groups onto the naphthyridine core significantly alters the molecule's electronic and steric properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3]

Table 1: Comparison of Physicochemical Properties of Bromo and Methoxy Groups

| Property | Bromo (Br) | Methoxy (OCH₃) | Implication in Drug Design |

| Electronic Effect | Electron-withdrawing (inductive and resonance) | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Modulates pKa, hydrogen bonding potential, and interactions with electron-rich or deficient pockets in target proteins.[4] |

| Lipophilicity (Hansch π) | +0.86 | -0.02 | Affects membrane permeability and solubility. The lipophilic nature of the bromo group can enhance cell penetration. |

| Steric Effect (Taft's Es) | -1.16 | -0.55 | Influences binding affinity and selectivity by affecting the molecule's fit within the target's binding site. |

| Hydrogen Bond Acceptor | Weak | Strong | The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with target residues. |

Role of Bromo and Methoxy Groups in Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted naphthyridine derivatives. The presence and position of bromo and methoxy groups can significantly impact their cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative bromo- and methoxy-substituted naphthyridine compounds against different cancer cell lines, providing a basis for comparative analysis.

Table 2: Anticancer Activity (IC₅₀, µM) of Bromo- and Methoxy-Substituted Naphthyridine Derivatives

| Compound ID | Naphthyridine Core | Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 1a | 1,8-Naphthyridin-2(1H)-one | 6-Bromo | HT-29 (Colon) | >10 | [5] |

| 1b | 1,8-Naphthyridin-2(1H)-one | 6-Methoxy | HT-29 (Colon) | 5.8 | [5] |

| 2a | 1,5-Naphthyridine | 10-Methoxycanthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [6] |

| 2b | 1,5-Naphthyridine | Canthin-6-one (unsubstituted) | DU145 (Prostate) | >10 (µg/mL) | [6] |

| 3a | 2-Aryl-1,8-naphthyridin-4-one | 2',4'-Dimethoxy | A549 (Lung) | 4.5 | [2] |

| 3b | 2-Aryl-1,8-naphthyridin-4-one | 3',4'-Dimethoxy | A549 (Lung) | 8.2 | [2] |

| 4a | Benzo[c][2][5]naphthyridine | 8-Bromo | - | - | [7] |

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Signaling Pathway Modulation

Substituted naphthyridines often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth.[8] The electronic nature of substituents on the naphthyridine ring can influence the inhibition of this pathway. Electron-donating groups, such as methoxy, can enhance the electron density of the aromatic system and potentially increase interactions with the ATP-binding pocket of PI3K or Akt.[9]

-

WNT Pathway: The Wnt signaling pathway plays a crucial role in embryogenesis and its dysregulation is implicated in various cancers.[10] Certain naphthyridine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. The specific interactions with components of the Wnt pathway, such as β-catenin or its downstream targets, can be influenced by the substitution pattern on the naphthyridine core.[11]

Role of Bromo and Methoxy Groups in Receptor Modulation

Naphthyridine derivatives have been extensively investigated as ligands for various receptors, including cannabinoid receptors. The nature of the substituent plays a crucial role in determining binding affinity and selectivity.

Quantitative Data: Receptor Binding Affinity

The following table presents the binding affinities (Ki) of bromo- and methoxy-substituted naphthyridines for the cannabinoid receptor type 2 (CB2R), highlighting the influence of these groups on receptor interaction.

Table 3: Binding Affinity (Ki, nM) of Substituted Naphthyridine Derivatives for CB2 Receptor

| Compound ID | Naphthyridine Core | Substitution | CB2R Ki (nM) | Reference |

| 5a | 1,8-Naphthyridin-2(1H)-one-3-carboxamide | N1-ethyl-6-bromo | 1.8 | [12][13] |

| 5b | 1,8-Naphthyridin-2(1H)-one-3-carboxamide | N1-ethyl-6-methoxy | 25.4 | [12][13] |

| 6a | 1,8-Naphthyridin-2(1H)-one-3-carboxamide | N1-(2-methoxyethyl) | 10.3 | [12][13] |

| 6b | 1,8-Naphthyridin-2(1H)-one-3-carboxamide | N1-(3-methoxypropyl) | 7.9 | [12][13] |

These data suggest that a bromo substitution at the 6-position of the 1,8-naphthyridin-2(1H)-one core can lead to higher affinity for the CB2 receptor compared to a methoxy group at the same position.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of bromo- and methoxy-substituted naphthyridine compounds.

Synthesis of Substituted Naphthyridines

General Procedure for Bromination of 1,5-Naphthyridine: [14]

-

Dissolve 1,5-naphthyridine and sodium acetate in glacial acetic acid.

-

Heat the mixture to 85°C with stirring.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture over a period of 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetic acid by vacuum concentration.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to obtain 3-bromo-1,5-naphthyridine.

General Procedure for Synthesis of 2-Methoxy-1,8-naphthyridines: [15]

-

Synthesize 2-chloro-3-aryl-1,8-naphthyridines as starting materials.

-

React the 2-chloro-3-aryl-1,8-naphthyridine derivative with sodium methoxide in ethanol.

-

The reaction can be carried out under controlled microwave irradiation or conventional heating.

-

After the reaction is complete, pour the mixture into water.

-

Filter the precipitate and recrystallize from a water-methanol mixture to obtain the 2-methoxy-3-aryl-1,8-naphthyridine product.

Biological Evaluation Protocols

MTT Assay for Cytotoxicity: [1][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the naphthyridine compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

c-Met Kinase Inhibition Assay: [10]

-

Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase. The amount of ATP consumed during the reaction is quantified using a luciferase-based system (e.g., Kinase-Glo®).

-

Reaction Setup: In a 96-well plate, add the c-Met enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test naphthyridine compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

CB2 Receptor Binding Assay: [12][13]

-

Assay Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the CB2 receptor.

-

Membrane Preparation: Use cell membranes prepared from cells overexpressing the human CB2 receptor (e.g., HEK-293 cells).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP-55,940) and varying concentrations of the test naphthyridine compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The strategic incorporation of bromo and methoxy groups into the naphthyridine scaffold has proven to be a highly effective strategy for modulating their biological activity. The bromo group, with its electron-withdrawing nature and lipophilicity, often enhances binding affinity and cellular permeability. Conversely, the methoxy group, with its ability to act as a hydrogen bond acceptor and its electron-donating character, can lead to favorable interactions within the active sites of target proteins and influence signaling pathway modulation.

The quantitative data and experimental protocols presented in this guide underscore the importance of these substituents in the rational design of novel naphthyridine-based drug candidates. Future research should focus on a more systematic exploration of the positional effects of these substituents on various naphthyridine isomers to build more comprehensive structure-activity relationship models. Furthermore, detailed mechanistic studies are warranted to fully elucidate the role of these substituted naphthyridines in complex signaling networks, which will be instrumental in identifying novel therapeutic targets and developing next-generation targeted therapies. The continued investigation into the nuanced effects of bromo and methoxy functionalization will undoubtedly pave the way for the discovery of more potent and selective naphthyridine-based drugs.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of Electron-Donating and Electron-Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 16. DOT Language | Graphviz [graphviz.org]

The Therapeutic Promise of Substituted Naphthyridine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and the ability to introduce a variety of substituents have led to the development of numerous derivatives with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the therapeutic potential of substituted naphthyridine scaffolds, with a focus on their anticancer, antimicrobial, and neuroprotective activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Potential of Naphthyridine Derivatives

Substituted naphthyridines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.

Mechanism of Action: Topoisomerase Inhibition

Several naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. For instance, vosaroxin, a naphthyridine derivative that has been in clinical trials, is a potent topoisomerase II inhibitor.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of substituted naphthyridine derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | HeLa (Cervical Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Reference |

| Colchicine (Reference) | 23.6 | 7.8 | 19.7 | [1] |

| Compound 14 | 2.6 | 1.5 | 2.7 | [1] |

| Compound 15 | 2.3 | 0.8 | 11.4 | [1] |

| Compound 16 | 0.7 | 0.1 | 5.1 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubation: The plates are incubated for a few hours to allow formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Naphthyridine Scaffolds

The naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being one of the earliest synthetic antibiotics.[2] Modern research focuses on developing new naphthyridine derivatives to combat drug-resistant pathogens.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Many antibacterial naphthyridines, particularly the fluoroquinolone class, target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of several 1,8-naphthyridine-3-carbonitrile derivatives against Mycobacterium tuberculosis H37Rv. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| ANA-12 | 6.25 | [3] |

| ANC-2 | 12.5 | [3] |

| ANA-1 | 12.5 | [3] |

| ANA-6 | 12.5 | [3] |

| ANA-7 | 12.5 | [3] |

| ANA-8 | 12.5 | [3] |

| ANA-10 | 12.5 | [3] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of naphthyridine derivatives is often determined using the Microplate Alamar Blue Assay (MABA).[3]

Principle: This assay utilizes the Alamar Blue reagent, which is an indicator of cell viability. Actively respiring cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Procedure:

-

Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microplate.

-

Inoculum Preparation: A standardized inoculum of Mycobacterium tuberculosis is prepared.

-

Inoculation: The wells containing the compound dilutions are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated for several days to allow for bacterial growth.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well.

-

Incubation: The plates are incubated for another 24 hours.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Therapeutic Potential in Neurodegenerative Diseases

Recent studies have highlighted the potential of substituted naphthyridines in the treatment of neurodegenerative disorders like Alzheimer's disease.[4] The multitarget approach of these compounds makes them particularly interesting candidates.

Mechanism of Action: Cholinesterase Inhibition and Calcium Channel Modulation

Certain 1,8-naphthyridine derivatives have been shown to act as dual-function agents, inhibiting acetylcholinesterase (AChE) and modulating voltage-dependent calcium channels (VDCCs).[4] AChE inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. The modulation of calcium channels can help in regulating intracellular calcium homeostasis, which is often dysregulated in neurodegenerative diseases and can lead to neuronal cell death.[4]

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar geometry make it an attractive core for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological applications of 1,7-naphthyridines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Synthetic Strategies: Building the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine skeleton can be achieved through several synthetic routes, with the Friedländer annulation and various multicomponent reactions being the most prominent and versatile methods.

The Friedländer Annulation: A Classic Approach

The Friedländer synthesis is a powerful and widely used method for the construction of quinolines and their aza-analogs, including 1,7-naphthyridines. This reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene group.

A representative experimental protocol for the synthesis of a 2-substituted 1,7-naphthyridine is as follows:

-

Reaction Setup: To a solution of 2-aminopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the active methylene compound (1.1 eq) and a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the desired 1,7-naphthyridine derivative.

Multicomponent Reactions: A Modern Approach to Diversity

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of highly substituted 1,7-naphthyridine derivatives.

A general procedure for a three-component reaction to form a dihydronaphthyridinone, which can be subsequently oxidized or reduced, is as follows:

-

Reaction Setup: A mixture of an appropriate aldehyde (2.0 eq), a primary amine (3.0 eq), and a suitable pyridone derivative (1.0 eq) is prepared in a microwave vial. A catalytic amount of an acid, such as acetic acid or formic acid, is added.

-

Reaction Conditions: The reaction is subjected to microwave irradiation at a specific temperature (e.g., 80-100 °C) for a short duration (e.g., 10-15 minutes).

-

Post-Reaction Modification: The resulting dihydro intermediate can be either oxidized (e.g., with air or an oxidizing agent) to the corresponding naphthyridone or reduced (e.g., with sodium borohydride) to the tetrahydronaphthyridone.

-

Purification: The final product is purified using standard techniques such as column chromatography.[1]

Spectroscopic Characterization

The structural elucidation of 1,7-naphthyridine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-2 | 8.47 | J2,3 = 4.0, J2,4 = 1.6 |

| H-3 | 7.33 | J3,4 = 8.6, J2,3 = 4.0 |

| H-4 | 7.98 | J3,4 = 8.6, J2,4 = 1.6 |

| H-5 | - | - |

| H-6 | - | - |

| H-8 | 9.66 (singlet) | - |

Table 1: Representative ¹H NMR Data for the 1,7-Naphthyridine Ring System. [2]

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| Ring Skeletal Vibrations | 1600 - 1350 |

| C-H Out-of-plane Bending (unsubstituted) | 853, 819, 783 |

| C-H Out-of-plane Bending (6-substituted) | ~770, 823 - 833 |

Table 2: Characteristic IR Absorption Bands for 1,7-Naphthyridines. [2]

Biological Applications and Structure-Activity Relationships

1,7-Naphthyridine derivatives have demonstrated a wide array of biological activities, with a significant focus on their role as kinase inhibitors in drug discovery programs.

Kinase Inhibition: A Promising Avenue for Drug Development

Several classes of 1,7-naphthyridine-based compounds have been identified as potent inhibitors of various kinases, including Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), p38 Mitogen-Activated Protein Kinase (MAPK), and Fibroblast Growth Factor Receptor (FGFR).

| Compound/Series | Target Kinase | IC₅₀ / ED₅₀ | Reference |

| BAY-091 | PIP4K2A | IC₅₀ = 14 nM | [3] |

| 1,7-Naphthyridine N-oxides | p38α MAP Kinase | ED₅₀ = 0.5 mg/kg (in vivo) | [4] |

| 1,7-Naphthyridine Derivatives | FGFR1, 2, 3, 4 | Nanomolar affinity | [5] |

| 6-substituted-4-anilino-[3][6]-naphthyridine-3-carbonitriles | Tpl2 Kinase | - | [7] |

Table 3: Biological Activity of 1,7-Naphthyridine Derivatives as Kinase Inhibitors.

1,7-Naphthyridine-based inhibitors of PIP4K2A have been developed as potential anticancer agents. PIP4K2A is a lipid kinase that plays a role in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. Inhibition of PIP4K2A can lead to the induction of apoptosis in tumor cells.[3][8][9]

1,7-Naphthyridine N-oxides have been identified as potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[4] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, making these compounds promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis.

Novel 1,7-naphthyridine derivatives have been designed as potent kinase inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling is implicated in various cancers, driving processes like cell proliferation, migration, and survival. Selective inhibition of FGFRs by 1,7-naphthyridines represents a promising therapeutic strategy for a range of tumor types.[5][10]

Conclusion

The 1,7-naphthyridine core continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse libraries of 1,7-naphthyridine derivatives. The quantitative biological data and the elucidation of the signaling pathways involved in their mechanism of action offer valuable insights for the rational design of next-generation therapeutics. As research in this area progresses, the 1,7-naphthyridine scaffold is poised to make even more significant contributions to the fields of medicine and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

The Discovery and Synthesis of Novel Naphthyridine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of heterocyclic aromatic compounds composed of two fused pyridine rings, have emerged as a privileged scaffold in medicinal chemistry. Their versatile biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, have driven extensive research into the discovery and synthesis of novel derivatives. This technical guide provides an in-depth overview of the core aspects of naphthyridine chemistry, focusing on synthetic methodologies, biological evaluation, and the modulation of key signaling pathways.

Synthetic Methodologies: A Detailed Overview

The construction of the naphthyridine core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of method often depends on the desired substitution pattern and the specific naphthyridine isomer being targeted.

Classical Synthesis: The Friedländer and Skraup Reactions

The Friedländer synthesis is a cornerstone for the preparation of 1,8-naphthyridines. This reaction involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive α-methylene group, such as a ketone or an ester. The reaction is typically catalyzed by a base or an acid.[1][2]

A greener approach to the Friedländer condensation has been developed using water as the solvent and an inexpensive, biocompatible ionic liquid like choline hydroxide as the catalyst.[3][4] This method offers high yields and avoids the use of harsh reaction conditions and organic solvents.[3][4][5]

The Skraup reaction and its variations, such as the Doebner-von Miller reaction, provide another classical route to quinolines and can be adapted for naphthyridine synthesis.[6][7] These reactions typically involve the reaction of an aminopyridine with α,β-unsaturated carbonyl compounds, often generated in situ.[6]

Modern Synthetic Approaches: Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling has become a powerful tool for the functionalization of the naphthyridine scaffold. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between a halo-naphthyridine and a boronic acid or ester.[8][9][10][11][12] This method is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl substituents.[9][12]

Experimental Protocols

Below are representative experimental protocols for the synthesis of naphthyridine derivatives.

Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [4]

-

Materials: 2-Aminonicotinaldehyde, acetone, choline hydroxide (ChOH), water.

-

Procedure:

-

A mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol) is stirred in water (1 mL).

-

Choline hydroxide (3 μL, 1 mol %) is added to the mixture.

-

The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halonaphthyridine [8]

-

Materials: Aryl halide (e.g., 2-chloro-1,8-naphthyridine), arylboronic acid, palladium(II) acetate (Pd(OAc)2), a suitable base (e.g., potassium fluoride), and a solvent (e.g., dioxane or a water-ethanol-benzene mixture 'WEB').

-

Procedure:

-

In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%) in the chosen solvent (3 mL).

-

The mixture is stirred at room temperature for the required time.

-

After the reaction is complete, the mixture is extracted with an organic solvent (e.g., diethyl ether).

-

The product is purified by column chromatography on silica gel.

-

Biological Activity of Naphthyridine-Based Compounds

Naphthyridine derivatives have demonstrated significant potential in various therapeutic areas, with a substantial body of research focusing on their anticancer and antibacterial activities.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of novel naphthyridine compounds against a range of human cancer cell lines.[13][14][15][16][17] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cell proliferation and survival, such as topoisomerases and kinases.[13][18]

Table 1: In Vitro Anticancer Activity of Selected Naphthyridine Derivatives

| Compound ID | Naphthyridine Core | Cancer Cell Line | IC50 (µM) | Reference |

| 16 | 1,8-Naphthyridine | HeLa (Cervical) | 0.7 | [13] |

| 16 | HL-60 (Leukemia) | 0.1 | [13] | |

| 16 | PC-3 (Prostate) | 5.1 | [13] | |

| 47 | 1,8-Naphthyridine | MIAPaCa (Pancreatic) | 0.41 | [14][17] |

| 47 | K-562 (Leukemia) | 0.77 | [14][17] | |

| 29 | 1,8-Naphthyridine | PA-1 (Ovarian) | 0.41 | [14][17] |

| 29 | SW620 (Colon) | 1.4 | [14][17] | |

| 12 | 1,8-Naphthyridine | HBL-100 (Breast) | 1.37 | [15] |

| 8i | 2,7-Naphthyridine | SF-539 (CNS) | 0.70 (GI50) | [19] |

| 10c | 1,8-Naphthyridine | MCF7 (Breast) | 1.47 | [20] |

| 8d | 1,8-Naphthyridine | MCF7 (Breast) | 1.62 | [20] |

| Aaptamine | Benzo[de][13][21]naphthyridine | H1299 (Lung) | 10.47-15.03 µg/mL | [16] |

| Aaptamine | A549 (Lung) | 10.47-15.03 µg/mL | [16] | |

| Aaptamine | HeLa (Cervical) | 10.47-15.03 µg/mL | [16] |

Antibacterial Activity

The discovery of nalidixic acid, a 1,8-naphthyridine derivative, marked the advent of quinolone antibiotics.[22] Since then, extensive research has focused on developing new naphthyridine-based antibacterial agents to combat the growing threat of antibiotic resistance.[22][23]

Table 2: In Vitro Antibacterial Activity of Selected Naphthyridine Derivatives

| Compound Class | Naphthyridine Core | Bacterial Strain | MIC (µg/mL) | Reference |

| Canthin-6-one | 1,5-Naphthyridine | Staphylococcus aureus | 0.49 | [16] |

| Canthin-6-one | Escherichia coli | 3.91 | [16] | |

| 10-methoxycanthin-6-one | 1,5-Naphthyridine | Staphylococcus aureus (MRSA) | 3.91 | [16] |

| 1,8-Naphthyridine derivatives | 1,8-Naphthyridine | Bacillus subtilis | 1.7-13.2 (IC50 for DNA gyrase) | [22] |

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity MTT Assay [13]

-

Cell Lines: Human cancer cell lines (e.g., HeLa, HL-60, PC-3).

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the naphthyridine compounds for a specified period (e.g., 4 days).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 540 nm using an ELISA reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Protocol 4: Antibacterial Disc Diffusion Assay [24]

-

Materials: Bacterial culture, nutrient agar plates, sterile paper discs, naphthyridine compounds, standard antibiotic.

-

Procedure:

-

Prepare a standardized inoculum of the test bacteria.

-

Spread the bacterial inoculum evenly onto the surface of the agar plate.

-

Impregnate sterile paper discs with known concentrations of the naphthyridine compounds and the standard antibiotic.

-

Place the discs on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure the diameter of the zone of inhibition around each disc.

-

Signaling Pathways and Molecular Targets

The diverse biological activities of naphthyridine-based compounds stem from their ability to interact with and modulate various cellular signaling pathways and molecular targets. A significant area of research has focused on their role as kinase inhibitors and topoisomerase inhibitors.

Kinase Inhibition

Many kinases, which are crucial regulators of cell signaling, have been identified as targets for naphthyridine derivatives. For instance, certain 1,7-naphthyridine analogues have been investigated as inhibitors of PIP4K2A, a kinase involved in the PI3K signaling pathway.[25] Additionally, naphthyridine compounds have been developed as potent and selective inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer and other diseases.[18][26] The development of selective kinase inhibitors is a key strategy in targeted cancer therapy.[27]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription. Several naphthyridine derivatives have been identified as topoisomerase inhibitors, which is a well-established mechanism for anticancer drugs.[13] By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.

Conclusion

The naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries, leading to the identification of compounds with potent and selective biological activities. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of naphthyridine-based drugs. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for new and effective treatments for a wide range of diseases.

References

- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. irjet.net [irjet.net]

- 25. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for 5-Bromo-8-methoxy-1,7-naphthyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections outline two primary synthetic strategies, complete with experimental procedures and comparative data.

Introduction

This compound is a key intermediate for the synthesis of various biologically active molecules. Its substituted naphthyridine core is a privileged scaffold in medicinal chemistry. The strategic placement of the bromo and methoxy groups allows for diverse downstream functionalization, making reliable and efficient synthetic access to this compound highly valuable. This document details two plausible and effective synthetic routes starting from commercially available precursors.

Synthetic Strategies

Two principal routes for the synthesis of this compound have been identified and are detailed below:

-

Route A: A two-step synthesis commencing with the bromination of 1,7-naphthyridin-8-ol, followed by O-methylation of the resulting 5-Bromo-1,7-naphthyridin-8-ol.

-

Route B: A single-step nucleophilic aromatic substitution reaction on 5-bromo-8-chloro-1,7-naphthyridine using sodium methoxide.

The logical workflow for these synthetic pathways is illustrated in the following diagram.

Figure 1: Proposed synthetic routes for this compound.

Experimental Protocols

Route A: Two-Step Synthesis from 1,7-Naphthyridin-8-ol

Step 1: Synthesis of 5-Bromo-1,7-naphthyridin-8-ol

This procedure is based on established methods for the bromination of naphthyridine systems.

-

Materials:

-

1,7-Naphthyridin-8-ol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

To a solution of 1,7-naphthyridin-8-ol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1,7-naphthyridin-8-ol.

-

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol utilizes a classic Williamson ether synthesis for the O-methylation.

-

Materials:

-

5-Bromo-1,7-naphthyridin-8-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Stir bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of 5-Bromo-1,7-naphthyridin-8-ol (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Route B: One-Step Synthesis from 5-Bromo-8-chloro-1,7-naphthyridine

This route involves a direct nucleophilic aromatic substitution.

-

Materials:

-

5-Bromo-8-chloro-1,7-naphthyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

To a solution of 5-bromo-8-chloro-1,7-naphthyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes. Please note that the yields are estimated based on typical outcomes for similar reactions, as specific literature data for these exact transformations is limited.

| Parameter | Route A: Step 1 | Route A: Step 2 | Route B |

| Starting Material | 1,7-Naphthyridin-8-ol | 5-Bromo-1,7-naphthyridin-8-ol | 5-Bromo-8-chloro-1,7-naphthyridine |

| Key Reagents | N-Bromosuccinimide | Sodium hydride, Methyl iodide | Sodium methoxide |

| Solvent | Acetonitrile | Dimethylformamide | Methanol |

| Reaction Temperature | Reflux | 0 °C to Room Temp. | Reflux |

| Typical Yield | 70-85% | 60-75% | 80-95% |

| Overall Yield | - | 42-64% | 80-95% |

Logical Relationships and Workflow

The decision between Route A and Route B will primarily depend on the availability and cost of the starting materials. The following diagram illustrates the logical relationship in selecting a synthetic pathway.

Application Note and Protocol: Suzuki Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in biologically active molecules. The 1,7-naphthyridine scaffold is a significant pharmacophore found in numerous therapeutic agents. The functionalization of this core structure, for instance, through the introduction of various aryl groups at the 5-position, is a key strategy in the discovery of novel drug candidates.

This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-8-methoxy-1,7-naphthyridine with a variety of arylboronic acids. The protocol is designed to be a starting point for researchers, offering a robust set of conditions that can be further optimized for specific substrates.

Reaction Principle

The Suzuki coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid, 3-pyridinylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv.). Then, add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 100 °C. The progress of the reaction should be monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the boronic acid.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-8-methoxy-1,7-naphthyridine.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of this compound with various representative arylboronic acids based on analogous reactions reported in the literature.[1][2] Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 8-Methoxy-5-phenyl-1,7-naphthyridine | 75-90 |

| 2 | 4-Methylphenylboronic acid | 8-Methoxy-5-(p-tolyl)-1,7-naphthyridine | 80-95 |

| 3 | 4-Methoxyphenylboronic acid | 8-Methoxy-5-(4-methoxyphenyl)-1,7-naphthyridine | 70-85 |

| 4 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-8-methoxy-1,7-naphthyridine | 65-80 |

| 5 | 2-Thienylboronic acid | 8-Methoxy-5-(thiophen-2-yl)-1,7-naphthyridine | 60-75 |

| 6 | 3-Pyridinylboronic acid | 8-Methoxy-5-(pyridin-3-yl)-1,7-naphthyridine | 55-70 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Caption: A general workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 5-Bromo-8-methoxy-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-methoxy-1,7-naphthyridine is a key heterocyclic building block for the synthesis of a variety of complex organic molecules. Its utility is primarily derived from the presence of a bromine atom at the 5-position, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to the creation of novel compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The 1,7-naphthyridine core is a recognized scaffold in numerous biologically active compounds.

Key Applications